molecular formula C21H21ClN2O2 B14446083 N'-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea CAS No. 75803-16-6

N'-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea

Cat. No.: B14446083
CAS No.: 75803-16-6
M. Wt: 368.9 g/mol
InChI Key: PZEOHOMLLXMXEC-UHFFFAOYSA-N
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Description

N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea is a synthetic organic compound characterized by its complex structure, which includes a naphthalene ring, a chloro-substituted phenyl ring, and a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea typically involves multiple steps:

    Formation of the naphthalen-2-yl ethoxy intermediate: This step involves the reaction of naphthalene with an appropriate ethoxy reagent under controlled conditions.

    Chlorination of the phenyl ring: The phenyl ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling reaction: The naphthalen-2-yl ethoxy intermediate is then coupled with the chlorinated phenyl ring using a coupling agent like palladium on carbon (Pd/C) under hydrogenation conditions.

    Formation of the dimethylurea moiety: The final step involves the reaction of the coupled product with dimethylamine and a urea derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N’-{3-Chloro-4-[2-(phenyl)ethoxy]phenyl}-N,N-dimethylurea: Similar structure but lacks the naphthalene ring.

    N’-{3-Bromo-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

75803-16-6

Molecular Formula

C21H21ClN2O2

Molecular Weight

368.9 g/mol

IUPAC Name

3-[3-chloro-4-(2-naphthalen-2-ylethoxy)phenyl]-1,1-dimethylurea

InChI

InChI=1S/C21H21ClN2O2/c1-24(2)21(25)23-18-9-10-20(19(22)14-18)26-12-11-15-7-8-16-5-3-4-6-17(16)13-15/h3-10,13-14H,11-12H2,1-2H3,(H,23,25)

InChI Key

PZEOHOMLLXMXEC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=CC(=C(C=C1)OCCC2=CC3=CC=CC=C3C=C2)Cl

Origin of Product

United States

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